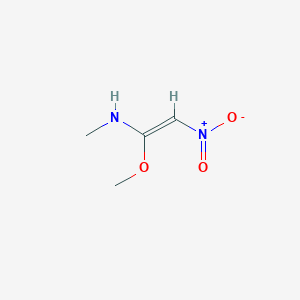

1-Methoxy-1-methylamino-2-nitroethylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "1-Methoxy-1-methylamino-2-nitroethylene" involves intricate chemical reactions, including the Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to adducts with significant diastereoselectivity. These processes facilitate the construction of complex molecular architectures, such as pyrrolidines and pyrrolines, through subsequent reduction and cyclization steps (Revial et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to "1-Methoxy-1-methylamino-2-nitroethylene" has been elucidated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These methods have revealed critical insights into the configuration and conformation of such molecules, highlighting the importance of trans configurations around C=C double bonds and the stabilization of structures through intermolecular interactions (Pei‐Hua Zhao & Yun-feng Liu, 2013).

Chemical Reactions and Properties

The chemical reactivity of "1-Methoxy-1-methylamino-2-nitroethylene" and related compounds is characterized by their ability to undergo various reactions, including nitro-aci-nitro prototropy and interactions with electrophilic agents. These reactions are pivotal for the synthesis and functionalization of such molecules, enabling the creation of derivatives with diverse chemical properties (H. Takayama, 1978).

Scientific Research Applications

Solvatochromic Behavior Studies

- Solvatochromic Behavior : The molar transition energy (E T) polarity values of related compounds to 1-Methoxy-1-methylamino-2-nitroethylene were studied in mixed solvent systems. This research highlights the solute-solvent and solvent-solvent interactions in these systems, which can provide insights into the behavior of similar compounds like 1-Methoxy-1-methylamino-2-nitroethylene in various solvents (Giusti, Marini, & Machado, 2009).

Insecticidal Activity

- Insecticidal Properties : A study on compounds structurally similar to 1-Methoxy-1-methylamino-2-nitroethylene showed significant insecticidal activity. This implies potential applications of 1-Methoxy-1-methylamino-2-nitroethylene or its derivatives in pest control (Tabuchi et al., 1994).

Molecular Electron Density Theory Study

- [3+2] Cycloaddition Reaction Analysis : The compound was studied within the Molecular Electron Density Theory using Density Functional Theory calculations. This study offers insights into the chemical behavior of 1-Methoxy-1-methylamino-2-nitroethylene in specific types of chemical reactions (Kącka‐Zych, 2020).

Synthesis and Crystal Structure Analysis

- Crystal Structure Characterization : Research on related nitroalkene compounds provides a foundation for understanding the crystal structures of similar compounds like 1-Methoxy-1-methylamino-2-nitroethylene. This can be crucial for applications in materials science (Zhao & Liu, 2013).

Applications in Organic Synthesis

- Organic Synthesis : A study showed that nitroethylene, a closely related compound, is a stable, clean, and reactive agent for organic synthesis. This suggests potential applications of 1-Methoxy-1-methylamino-2-nitroethylene in synthetic chemistry (Ranganathan et al., 1980).

Safety and Hazards

properties

IUPAC Name |

(Z)-1-methoxy-N-methyl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISROKTUWQRVBQO-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-1-methylamino-2-nitroethylene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)